![molecular formula C15H17N3O3S B2466933 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine CAS No. 2034525-72-7](/img/structure/B2466933.png)
3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular formula of “3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine” is C10H14N2O2S, and its molecular weight is 226.3 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methodologies
Synthetic Approaches : Research has introduced innovative methods for synthesizing structurally related piperidine derivatives, essential for medicinal chemistry. For example, Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, highlighting the importance of such compounds in drug development Smaliy et al., 2011. Similarly, the work by Ammar et al. (2004) on synthesizing pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety provides insights into the antimicrobial potential of these compounds Ammar et al., 2004.
Physiological and Pharmacokinetic Modeling
Pharmacokinetic Insights : Watson et al. (2011) discussed the application of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a related phosphodiesterase-5 inhibitor. This study provides a framework for how similar compounds, including 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine, might be analyzed for their pharmacokinetic properties Watson et al., 2011.
Crystal Engineering and Molecular Interactions
Co-crystals and Salts Formation : Research by Elacqua et al. (2013) on the formation of supramolecular complexes of sulfadiazine and pyridines, including co-crystals and salts, underscores the utility of pyridine derivatives in crystal engineering. This work illustrates the potential for designing materials with specific properties by manipulating molecular interactions Elacqua et al., 2013.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Similar piperidine derivatives have been shown to interact with their targets, such as alk and ros1, leading to inhibition of these kinases .
Biochemical Pathways
The inhibition of kinases like alk and ros1 by similar piperidine derivatives can affect multiple downstream signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of kinases like alk and ros1 by similar piperidine derivatives can lead to the suppression of cell growth and survival .
Eigenschaften
IUPAC Name |
3-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGLRLMMYXECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.